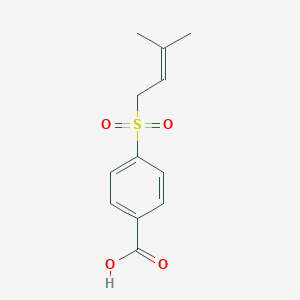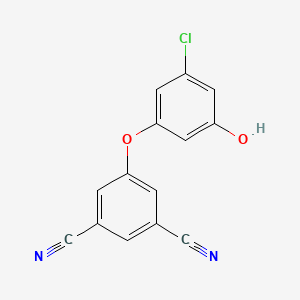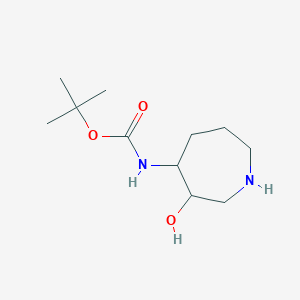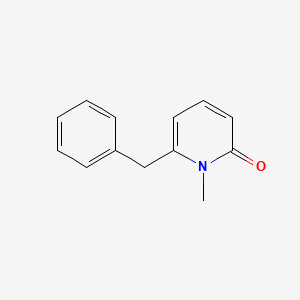![molecular formula C19H14N2S B13883663 7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine](/img/structure/B13883663.png)
7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine is a heterocyclic compound that features a thieno[3,2-b]pyridine core with a phenyl group at the 3-position and a 4-methylpyridin-3-yl group at the 7-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki cross-coupling reaction using a phenylboronic acid and a suitable halogenated thieno[3,2-b]pyridine intermediate.
Attachment of the 4-Methylpyridin-3-yl Group: This step often involves a nucleophilic substitution reaction where a halogenated thieno[3,2-b]pyridine derivative reacts with 4-methylpyridin-3-amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives of the compound can react with nucleophiles or electrophiles under basic or acidic conditions, respectively.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the halogen atoms.
科学的研究の応用
7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular signaling pathways.
類似化合物との比較
Similar Compounds
Thieno[3,2-b]pyridine Derivatives: Compounds with similar thieno[3,2-b]pyridine cores but different substituents.
Pyridine Derivatives: Compounds with pyridine rings substituted with various functional groups.
Phenylthieno Derivatives: Compounds with phenyl and thieno groups in different configurations.
Uniqueness
7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine is unique due to the specific arrangement of its substituents, which can impart distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets and materials applications that are not observed with other similar compounds.
特性
分子式 |
C19H14N2S |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
7-(4-methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C19H14N2S/c1-13-7-9-20-11-16(13)15-8-10-21-18-17(12-22-19(15)18)14-5-3-2-4-6-14/h2-12H,1H3 |
InChIキー |
MRNMLPMOIADHFL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)C2=C3C(=NC=C2)C(=CS3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)

![N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B13883590.png)


![tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate](/img/structure/B13883605.png)





![8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13883637.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13883648.png)
